molecular formula C7H6N2O B117332 5-Hydroxybenzimidazole CAS No. 149471-91-0

5-Hydroxybenzimidazole

Cat. No.: B117332
CAS No.: 149471-91-0
M. Wt: 134.14 g/mol
InChI Key: KRKSOBREFNTJJY-UHFFFAOYSA-N
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Description

5-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group attached at the fifth position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzimidazole typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the condensation of o-phenylenediamine with formic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the fifth position. Another approach involves the use of aldehydes or ketones in the presence of an oxidizing agent to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can facilitate the hydroxylation reaction. Additionally, continuous flow reactors are utilized to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxybenzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical and Microbiological Applications

Anaerobic Vitamin B12 Biosynthesis
5-Hydroxybenzimidazole serves as a precursor in the anaerobic biosynthesis of vitamin B12. Research has shown that the enzyme BzaF catalyzes the conversion of 5-aminoimidazole ribotide (AIR) to 5-OHBza, which is a critical step in this pathway. This process involves a radical S-adenosyl-L-methionine (SAM) mechanism, indicating the compound's role in essential metabolic pathways within certain bacteria like Desulfuromonas acetoxidans .

Enzymatic Activation Studies
The enzyme CobT has been shown to specifically activate 5-OHBza to form 5-OHBza-ribotide (5-OHBza-RP), highlighting its importance in enzymatic processes related to cobamide biosynthesis . Additionally, another enzyme, BzaC, has been characterized as a SAM-dependent methyltransferase that utilizes 5-OHBza as a substrate, further establishing its biochemical significance .

Pharmaceutical Applications

Drug Development
this compound is recognized for its potential as a pharmaceutical precursor. It has been investigated for its antimicrobial properties and its ability to combat oxidative stress, making it a candidate for drug development targeting microbial infections . The compound's structural features allow for modifications that can enhance its pharmacological efficacy.

Case Study: Antimicrobial Activity
A study highlighted the synthesis of various derivatives of 5-OHBza that exhibited significant antimicrobial activity against specific pathogens. These derivatives were tested in vitro, demonstrating effective inhibition of bacterial growth, which supports their potential use in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The unique structure of this compound influences its reactivity and biological interactions compared to similar compounds. Below is a comparative table highlighting key structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzimidazole Lacks hydroxyl groupBasic structure without additional functional groups
2-Hydroxybenzimidazole Hydroxyl group at position 2Different position of hydroxyl impacts reactivity
6-Hydroxybenzimidazole Hydroxyl group at position 6Similar biological activities but different synthesis routes
4-Hydroxybenzimidazole Hydroxyl group at position 4Exhibits distinct pharmacological properties compared to 5-hydroxy derivative

This table illustrates how the placement of the hydroxyl group significantly alters the chemical behavior and potential applications of these compounds.

Future Research Directions

Further research is warranted to explore the full range of biological activities exhibited by this compound and its derivatives. Investigating its role in other metabolic pathways and expanding its applications in drug development could yield significant benefits in both microbiology and pharmacology.

Mechanism of Action

The mechanism of action of 5-Hydroxybenzimidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but with the hydroxyl group attached to the nitrogen atom.

    5-Methylbenzimidazole: Contains a methyl group instead of a hydroxyl group at the fifth position.

    2-Aminobenzimidazole: Features an amino group at the second position

Uniqueness: 5-Hydroxybenzimidazole is unique due to its specific hydroxylation at the fifth position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and redox reactions, making it a valuable compound in various scientific and industrial applications .

Biological Activity

5-Hydroxybenzimidazole (5-OHBza) is a compound of significant interest due to its biological activities and its role as a precursor in the biosynthesis of various bioactive molecules, including cobamides (vitamin B12 analogs). This article explores the biological activity of 5-OHBza, focusing on its biochemical properties, mechanisms of action, and potential applications in microbiology and medicine.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core structure with a hydroxyl group at the 5-position. This unique structure contributes to its reactivity and interaction with biological systems. The compound can be synthesized from various precursors, including 5-methoxybenzimidazole, through specific chemical reactions involving purification techniques such as liquid chromatography-tandem mass spectrometry .

PropertyValue
Molecular FormulaC7_7H6_6N2_2O
Molecular Weight134.14 g/mol
SolubilitySoluble in DMSO
Melting Point115-118 °C

Research indicates that 5-OHBza plays a pivotal role in the biosynthesis of cobamides. It acts as a lower ligand in cobalamin structures, which are crucial for various enzymatic reactions in microorganisms. Specifically, enzymes like CobT and BzaC catalyze the regiospecific activation and methylation of 5-OHBza, facilitating its incorporation into cobamide structures .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit moderate inhibitory activity against urokinase-type plasminogen activator (uPA), with an IC50_{50} value of approximately 10 μM . This suggests potential applications in therapeutic contexts where modulation of proteolytic activity is beneficial.

Case Studies

  • Microbial Metabolism : A study demonstrated that benzimidazoles, including 5-OHBza, are prevalent in certain microbial communities and can influence metabolic activities significantly. The presence of these compounds was detected in environmental samples at subpicomolar concentrations, indicating their ecological relevance .
  • Vitamin B12 Biosynthesis : Research has shown that 5-OHBza is an unexpected intersection between thiamin and vitamin B12 biosynthesis pathways. This highlights its importance not only as a standalone compound but also as a contributor to essential metabolic processes .

Applications in Biotechnology

The unique properties of this compound have led to its exploration in various biotechnological applications:

  • Nutraceutical Development : Due to its role in vitamin biosynthesis, it may serve as a dietary supplement or functional food ingredient.
  • Drug Development : Its inhibitory effects on specific enzymes suggest potential for developing new therapeutic agents targeting diseases related to protease activity.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate inhibition of uPA
Enzymatic RoleLower ligand in cobamide biosynthesis
Ecological ImpactInfluences microbial metabolic activities

Properties

IUPAC Name

3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKSOBREFNTJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194276
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-65-3
Record name 5-Hydroxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.7 parts of 2-chloropyrimidine, 9.66 parts of 2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-5-ol trihydrobromide, 5 parts of sodium hydrogen carbonate and 80 parts of ethanol was stirred and refluxed overnight. The reaction mixture was evaporated and the residue was taken up in trichloromethane. The organic phase was washed with water, dried, filtered and evaporated. The residue was crystallized from a mixture of acetonitrile and methanol, yielding 5.2 parts (83%) of 1-[(4-fluorophenyl)methyl]-2-[[1-[2-(2-pyrimidinylamino)ethyl]-4-piperidinyl]amino]-1e,uns/H/ -benzimidazol-5-ol; mp. 194.4° C. (compound 64).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxybenzimidazole
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